2-Naphthalenecarboxylic acid, 4-(2-propen-1-yloxy)-, methyl ester
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Overview
Description
2-Naphthalenecarboxylic acid, 4-(2-propen-1-yloxy)-, methyl ester is an organic compound with the molecular formula C15H14O3. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a carboxylic acid ester functional group. This compound is of interest in various fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4-(2-propen-1-yloxy)-, methyl ester typically involves the esterification of 2-naphthalenecarboxylic acid with methanol in the presence of an acid catalyst. The reaction can be represented as follows:
2-Naphthalenecarboxylic acid+MethanolAcid Catalyst2-Naphthalenecarboxylic acid, 4-(2-propen-1-yloxy)-, methyl ester+Water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions, such as temperature and pressure, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 4-(2-propen-1-yloxy)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 4-(2-propen-1-yloxy)-, methyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 4-(2-propen-1-yloxy)-, methyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Naphthalenecarboxylic acid, 6-[[4-[3-[(1-oxo-2-propen-1-yl)oxy]propoxy]benzoyl]oxy]-, 2,4-dimethylphenyl ester
- Other naphthalene derivatives with ester or ether functional groups
Uniqueness
2-Naphthalenecarboxylic acid, 4-(2-propen-1-yloxy)-, methyl ester is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
methyl 4-prop-2-enoxynaphthalene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-3-8-18-14-10-12(15(16)17-2)9-11-6-4-5-7-13(11)14/h3-7,9-10H,1,8H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJGYVGQLZMJCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2C(=C1)OCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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